4-(Benzenesulfonyl)oxane-4-carboxylic acid
Description
4-(Benzenesulfonyl)oxane-4-carboxylic acid is a bicyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a carboxylic acid group and a benzenesulfonyl moiety.
Properties
IUPAC Name |
4-(benzenesulfonyl)oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5S/c13-11(14)12(6-8-17-9-7-12)18(15,16)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTZAFCVKMLRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)oxane-4-carboxylic acid typically involves the sulfonylation of tetrahydro-2H-pyran-4-carboxylic acid with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzenesulfonyl)oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)oxane-4-carboxylic acid involves its interaction with various molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Structural and Electronic Effects
- Electron-Withdrawing vs. Fluorine substituents (e.g., 4-fluorophenyl, fluoromethyl) introduce electronegativity but are less polarizable than sulfonyl groups, affecting solubility and reactivity .
Steric and Molecular Weight Considerations :
- Bulky substituents like benzenesulfonyl (~269 g/mol) increase molecular weight and steric hindrance compared to smaller groups (e.g., fluoromethyl: 162.16 g/mol) . This may influence pharmacokinetic properties in drug design.
Biological Activity
4-(Benzenesulfonyl)oxane-4-carboxylic acid is a sulfonated oxane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its molecular structure, characterized by a benzenesulfonyl group and a carboxylic acid, suggests various interactions with biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : CHOS
- SMILES Notation : C1COCCC1(C(=O)O)S(=O)(=O)C2=CC=CC=C2
- InChIKey : AXTZAFCVKMLRKZ-UHFFFAOYSA-N
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 271.06346 | 156.1 |
| [M+Na]+ | 293.04540 | 165.9 |
| [M+NH4]+ | 288.09000 | 164.1 |
| [M+K]+ | 309.01934 | 158.8 |
| [M-H]- | 269.04890 | 158.4 |
Anticancer Properties
The potential anticancer activity of sulfonyl derivatives has been explored in several studies. For instance, compounds with similar functional groups have been tested against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), demonstrating varying degrees of cytotoxicity . The mechanism often involves the inhibition of key enzymes related to cancer progression.
The biological activity of this compound may involve:
- Enzyme Inhibition : Compounds with sulfonyl moieties can inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammatory processes and cancer .
- Receptor Interaction : The compound may interact with specific receptors or proteins within cells, altering signaling pathways that lead to cell proliferation or apoptosis.
Study on Enzyme Inhibition
A comparative study highlighted that similar sulfonyl compounds inhibited COX-2 and LOX enzymes, suggesting a potential role for this compound in anti-inflammatory therapies . The IC values for these compounds ranged from low micromolar concentrations, indicating significant potency.
Cytotoxicity Assays
In cytotoxicity assays conducted on various cancer cell lines, derivatives of sulfonyl compounds showed promising results. For example, one study reported IC values for related compounds ranging from 5 µM to 20 µM against MCF-7 cells. This suggests that while direct studies on the target compound are lacking, its relatives indicate a potentially favorable profile.
Conclusion and Future Directions
While direct research on the biological activity of this compound is limited, existing data on structurally related compounds suggest significant potential in antimicrobial and anticancer applications. Future research should focus on:
- In Vitro Studies : Conducting detailed in vitro assays to evaluate the specific biological activities of this compound.
- Mechanistic Studies : Investigating the precise mechanisms through which it exerts its effects on cellular pathways.
- Clinical Trials : If promising results are obtained from laboratory studies, progressing towards clinical trials to assess efficacy and safety in human subjects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
